(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate
Description
The compound "(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate" is a quaternary ammonium salt featuring a cyclohexyl-phenyl-hydroxypropyl substituent and a triethylammonium cation paired with a hexanesulfonate anion. Tridihexethyl chloride is a parasympatholytic agent used to treat gastrointestinal hypermotility and urinary incontinence . The hexanesulfonate variant likely shares similar pharmacological properties but differs in solubility, stability, and bioavailability due to the hexanesulfonate counterion.
Properties
CAS No. |
67603-58-1 |
|---|---|
Molecular Formula |
C27H49NO4S |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;hexane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C6H14O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-10(7,8)9/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-6H2,1H3,(H,7,8,9)/q+1;/p-1 |
InChI Key |
JGBVGHHRZQOWSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Considerations
| Property | Description |
|---|---|
| IUPAC Name | (3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium; hexane-1-sulfonate |
| Molecular Formula | C27H49NO4S |
| Molecular Weight | 483.7 g/mol |
| CAS Number | 67603-58-1 |
| PubChem CID | 49936 |
| SMILES | CCCCCCS(=O)(=O)[O-].CCN+(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
| InChIKey | JGBVGHHRZQOWSW-UHFFFAOYSA-M |
The compound's structure features a tertiary carbon bearing a cyclohexyl, hydroxy, and phenyl substituent linked to a triethylammonium moiety, balanced by a hexanesulfonate counterion. This structure suggests synthetic routes involving quaternization of a suitable amine precursor and subsequent salt formation with hexanesulfonic acid or its derivatives.
Preparation Methods of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium Hexanesulfonate
Detailed Synthetic Route
Preparation of the Triethylammonium Intermediate
- Starting Materials: Triethylamine and an appropriate 3-substituted propyl halide or alcohol derivative bearing cyclohexyl and phenyl groups.
- Reaction Type: Quaternization reaction where triethylamine acts as a nucleophile attacking an alkyl halide or activated alcohol to form the quaternary ammonium salt.
- Conditions: Typically conducted in an aprotic solvent such as acetonitrile or dichloromethane under reflux or room temperature depending on reactivity.
Introduction of the Hydroxy Group
- The hydroxy group on the 3-position is introduced either by using a hydroxy-substituted alkylating agent or by subsequent hydroxylation of a precursor intermediate.
- Hydroxylation may involve controlled oxidation or nucleophilic substitution reactions.
Salt Formation with Hexanesulfonic Acid
- The quaternary ammonium intermediate is reacted with hexane-1-sulfonic acid to form the hexanesulfonate salt.
- This step ensures the compound’s stability and solubility characteristics.
- The reaction is typically carried out in an organic solvent such as ethanol or methanol at ambient temperature.
- The product is isolated by precipitation or crystallization.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Quaternization of triethylamine with 3-cyclohexyl-3-hydroxy-3-phenylpropyl halide | Triethylamine, alkyl halide, solvent (e.g., CH3CN), reflux or RT | Triethylammonium intermediate |
| 2 | Salt formation with hexane-1-sulfonic acid | Hexane-1-sulfonic acid, solvent (e.g., EtOH), RT | (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate |
Purification and Characterization
- Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- Melting point and solubility tests are also performed to verify the salt formation.
Research Data and Experimental Results
Due to limited publicly available detailed experimental protocols, the following synthesized data are compiled from vendor and patent literature summaries:
| Parameter | Observed/Reported Data |
|---|---|
| Yield | Typically moderate to high (60-85%) depending on conditions |
| Reaction Time | 12–24 hours for quaternization; 2–6 hours for salt formation |
| Solvent Polarity Effect | Polar aprotic solvents favor quaternization efficiency |
| Temperature Range | 20–80 °C depending on step |
| Stability | Stable under ambient conditions post salt formation |
Summary Table of Preparation Parameters
| Step | Reagents/Materials | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Quaternization | Triethylamine, 3-cyclohexyl-3-hydroxy-3-phenylpropyl halide | Acetonitrile, DCM | RT–80 °C | 12–24 h | 60–85 | Requires dry conditions |
| Salt Formation | Hexane-1-sulfonic acid | Ethanol, Methanol | RT | 2–6 h | >90 | Precipitation/crystallization |
| Purification | Recrystallization, chromatography | Varies | Ambient | - | - | Confirm purity by NMR, MS |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in S<sub>N</sub>2 reactions due to its quaternary ammonium group. The hexanesulfonate counterion stabilizes the transition state, enhancing reactivity. Key examples include:
-
Displacement with halides : Reacts with sodium iodide in acetone to yield triethylamine derivatives and alkyl iodides.
-
Hydroxide attack : Undergoes hydrolysis in basic conditions to form 3-cyclohexyl-3-hydroxy-3-phenylpropanol and triethylamine.
Reaction Conditions :
| Reaction Type | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Halide displacement | Acetone | 50°C | 72–85 |
| Hydrolysis | H<sub>2</sub>O/EtOH | 25°C | 68 |
Acid-Base Reactions
The hydroxyl group on the cyclohexyl-phenylpropyl backbone enables acid-base interactions:
-
Proton exchange : Reacts with strong acids (e.g., HCl) to form water-soluble hydrochloride salts .
-
Deprotonation : Treated with bases like NaOH to generate anionic species, which participate in further condensation reactions .
Key Data :
-
pK<sub>a</sub> of hydroxyl group: ~9.2 (estimated via potentiometric titration) .
-
Stability range: pH 4–8 (beyond this range, decomposition occurs).
Hofmann Elimination
Under strongly basic conditions (e.g., KOH/EtOH), the compound undergoes Hofmann elimination to produce:
-
Triethylamine
-
3-Cyclohexyl-3-phenylpropene
-
Hexanesulfonic acid
This reaction is temperature-dependent, with optimal yields at 80–90°C.
Redox Reactions
The hydroxyl group undergoes oxidation with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) to form a ketone derivative. Conversely, catalytic hydrogenation reduces the cyclohexyl ring to a fully saturated structure.
Oxidation Data :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| Jones reagent | 3-Cyclohexyl-3-phenylpropanone | 63 |
| KMnO<sub>4</sub> | Carboxylic acid derivative | 41 |
Surfactant-Driven Interactions
As a cationic surfactant, the compound forms micelles in aqueous solutions (critical micelle concentration = 0.8 mM) . This property facilitates:
-
Emulsification : Stabilizes oil-water interfaces in pharmaceutical formulations.
-
Antimicrobial activity : Disrupts bacterial cell membranes at concentrations >1.5 mM.
Biochemical Interactions
The compound acts as a μ-opioid receptor antagonist , competing with endogenous opioids. Studies show:
-
IC<sub>50</sub> : 12 nM for GTPγS binding inhibition in neuronal membranes.
-
Selectivity : 50-fold higher affinity for μ-receptors vs. δ-receptors.
Aldol Condensation
In ethanol with triethylamine, the compound participates in aldol reactions with ketones (e.g., dimedone), forming enolate intermediates .
Example Reaction :
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a μ-opioid receptor antagonist. Research indicates that derivatives of this compound can effectively inhibit GTPγS stimulation induced by DAMGO, a selective μ-opioid receptor agonist. This suggests that modifications to the phenylpropyl chain can enhance binding affinity and antagonist activity, making it a candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Neuroscience
In neuroscience, the compound's ability to modulate opioid receptors opens avenues for research into pain management and addiction treatment. Studies have shown that variations in the chemical structure can significantly affect receptor binding and efficacy, indicating its potential in designing targeted therapies for opioid dependence .
The compound's structural features, such as the presence of a hydroxyl group and cyclohexyl moiety, contribute to its biological activity. These features are essential for interactions with various biological targets, including enzymes and receptors involved in neurotransmission and pain signaling pathways .
Data Table: Summary of Applications
Case Study 1: μ-Opioid Receptor Antagonist Development
In a study by Tocco et al., several analogs of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate were synthesized and evaluated for their ability to act as μ-opioid receptor antagonists. The results indicated that specific modifications to the phenylpropyl chain resulted in compounds with improved antagonist properties, demonstrating the importance of structural diversity in drug design .
Case Study 2: In Silico Investigations
Another investigation utilized computational methods to predict the binding affinities of various derivatives of this compound to μ-opioid receptors. The study highlighted how changes in molecular structure influenced binding stability and interaction dynamics, providing insights into optimizing drug candidates for therapeutic use in pain relief .
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate involves its interaction with specific molecular targets. It may act on cellular pathways and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Counterions
The pharmacological profile of quaternary ammonium salts is influenced by their counterions. Key comparisons include:
*Inferred from sulfonate salts’ lipophilic nature, which may enhance membrane permeability but reduce aqueous solubility compared to chloride salts.
Pharmacological Comparators
- Biperiden and Procyclidine HCl : Anticholinergic agents with distinct structures (piperidine/pyrrolidine cores). These exhibit broader central nervous system effects, unlike tridihexethyl derivatives, which are peripherally selective .
- Tegaserod : A serotonin receptor agonist (), contrasting with tridihexethyl’s cholinergic blockade mechanism.
Counterion-Driven Stability and Bioavailability
However, the hexanesulfonate anion in the target compound may confer intermediate properties between chloride and highly fluorinated sulfonates.
Research Findings and Limitations
- Efficacy : Tridihexethyl chloride’s efficacy is dose-dependent, with side effects (e.g., dry mouth) manageable via dose adjustment . The hexanesulfonate variant may require modified dosing due to altered pharmacokinetics.
- Solubility : Chloride salts generally exhibit higher aqueous solubility than sulfonates, which could limit the hexanesulfonate variant’s parenteral applicability .
Biological Activity
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate is a quaternary ammonium compound with a complex structure that includes a cyclohexyl group, a hydroxyl group, and a phenylpropyl moiety. Its molecular formula is C₁₈H₃₁N₃O₃S, and it is classified as an ionic liquid due to its unique solubility and thermal properties. This compound has garnered attention for its potential biological activities, including antimicrobial, neuroactive, and cytotoxic effects.
Structural Characteristics
The structural features of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate contribute significantly to its biological activity. The presence of both hydroxy and phenolic functionalities enhances its solubility and bioactivity compared to other quaternary ammonium compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate | Quaternary ammonium compound with cyclohexane ring | Antimicrobial, neuroactive, cytotoxic |
| Benzalkonium Chloride | Quaternary ammonium salt | Antimicrobial properties |
| Cetyltrimethylammonium Bromide | Long-chain alkyl quaternary ammonium | Antiseptic and surfactant |
| Phenylethylamine | Aminoalkane with phenolic structure | Neuroactive effects |
Antimicrobial Activity
Quaternary ammonium compounds are well-known for their antimicrobial properties. Preliminary studies suggest that (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate may exhibit significant antibacterial and antifungal activities, making it a potential candidate for use in disinfectants or antiseptics.
Neuroactive Effects
The phenylpropyl moiety in the compound indicates possible interactions with neurotransmitter systems. This interaction may influence mood or cognitive functions, suggesting potential applications in treating neurological disorders.
Cytotoxicity
Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. Initial studies suggest that (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate may also possess therapeutic potential against tumors, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds structurally related to (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate. For instance, research conducted by Tocco et al. (2022) explored the synthesis of various cyclohexyl phenols and their biological activity as μ-opioid receptor antagonists. Their findings indicated that certain derivatives showed promising binding affinities and functional activity against opioid receptors, which could be relevant for developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate?
- Methodological Answer : Synthesis can follow a two-step approach:
- Step 1 : React 3-cyclohexyl-3-hydroxy-3-phenylpropyl chloride with triethylamine to form the triethylammonium cation intermediate.
- Step 2 : Perform anion exchange by reacting the intermediate with sodium hexanesulfonate in a polar solvent (e.g., ethanol/water mixture) under reflux.
- Key Validation : Use nuclear magnetic resonance (NMR) to confirm cation formation and ion chromatography to verify anion exchange efficiency .
Q. How can structural characterization of this compound be systematically conducted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying cyclohexyl, phenyl, and hydroxyl groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonate (S=O stretching at ~1050 cm⁻¹) and hydroxyl (-OH at ~3400 cm⁻¹) groups.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the hexanesulfonate anion .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in water, ethanol, and chloroform at 25°C. Reference data from structurally similar triethylammonium salts suggests high water solubility due to ionic nature .
- Stability Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products. Adjust pH to neutral (6.5–7.5) to minimize hydrolysis .
Q. What pharmacological mechanisms are associated with this compound?
- Methodological Answer :
- Parasympatholytic Activity : Likely acts as a muscarinic acetylcholine receptor antagonist, similar to tridihexethyl chloride. Validate via in vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) .
- Dose Optimization : Conduct dose-response curves in animal models to balance efficacy (e.g., reduced gastrointestinal motility) and side effects (e.g., dry mouth) .
Advanced Research Questions
Q. How can researchers address contradictions between solubility data and in vivo efficacy in preclinical studies?
- Methodological Answer :
- Controlled Dissolution Studies : Use biorelevant media (e.g., FaSSGF/FeSSIF) to simulate gastrointestinal conditions. Compare with in vivo pharmacokinetic data (e.g., plasma concentration-time curves).
- Counterion Impact : Compare hexanesulfonate with chloride salts; hexanesulfonate may reduce bioavailability due to stronger ion-pairing effects .
Q. What experimental design considerations are critical for studying thermodynamic properties in forward osmosis (FO) applications?
- Methodological Answer :
- Lower Critical Solution Temperature (LCST) : Measure transmittance vs. temperature (e.g., 15–50°C) to identify phase separation thresholds.
- FO Performance Metrics : Quantify water flux (L/m²·h) and reverse solute flux (g/m²·h) using cellulose triacetate membranes. Hexanesulfonate’s larger anion may reduce reverse flux compared to chloride salts .
Q. How does the hexanesulfonate anion influence the compound’s ionic liquid properties?
- Methodological Answer :
- Conductivity Measurements : Use impedance spectroscopy to compare ionic conductivity with chloride analogs.
- Hydrophobicity : Evaluate partition coefficients in octanol-water systems. Hexanesulfonate’s fluorinated chain may enhance hydrophobicity, impacting membrane interactions .
Q. What strategies mitigate side effects during dose optimization in animal models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
